6-Chlorospiro[chroman-2,4'-piperidin]-4-one
Overview
Description
“6-Chlorospiro[chroman-2,4’-piperidin]-4-one” is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula of this compound is C13H17Cl2NO .
Molecular Structure Analysis
The molecular weight of “6-Chlorospiro[chroman-2,4’-piperidin]-4-one” is 274.19 . The SMILES string representation of the molecule isClC1=CC=C2OC3(CCNCC3)CCC2=C1.Cl
. Physical and Chemical Properties Analysis
“6-Chlorospiro[chroman-2,4’-piperidin]-4-one” is a solid compound . It has a molecular weight of 274.19 and its molecular formula is C13H17Cl2NO .Scientific Research Applications
Pharmacophore Importance
6-Chlorospiro[chroman-2,4'-piperidin]-4-one is a key pharmacophore in many drugs, drug candidates, and biochemical reagents. Recent advances in the synthesis of derivatives from this compound have shown significant biological relevance, indicating its potential for the development of new biologically active substances (Ghatpande et al., 2020).
Antimicrobial Properties
Derivatives of this compound have demonstrated effective antimicrobial properties. In particular, novel derivatives have shown inhibitory activity against various pathogenic strains, outperforming standard drugs in some cases (Priya et al., 2005).
Analgesic Activity
Studies have shown that certain derivatives of this compound exhibit potent analgesic activity, comparable to established analgesics like aminopyrine (Yamato et al., 1981).
α1a-Adrenergic Receptor Antagonists
Compounds containing the this compound structure have been transformed into potent α1a-adrenergic receptor antagonists, highlighting their potential in the development of new class III antiarrhythmic agents (Nerenberg et al., 1999).
Histamine Release Inhibition
Some derivatives of this compound have been found to inhibit histamine release from isolated rat peritoneal mast cells, suggesting their use in the treatment of allergic reactions and other histamine-related conditions (Yamato et al., 1981).
Acetyl-CoA Carboxylase Inhibitors
Certain derivatives have demonstrated in vitro acetyl-CoA carboxylase (ACC) inhibitory activity, suggesting their potential in metabolic regulation (Shinde et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
6-chlorospiro[3H-chromene-2,4'-piperidine]-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c14-9-1-2-12-10(7-9)11(16)8-13(17-12)3-5-15-6-4-13/h1-2,7,15H,3-6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIJHHXOAVQVCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)C3=C(O2)C=CC(=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586465 | |
Record name | 6-Chlorospiro[1-benzopyran-2,4'-piperidin]-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
792895-79-5 | |
Record name | 6-Chlorospiro[1-benzopyran-2,4'-piperidin]-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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